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molecular formula C7H6FNO B1200420 4-Fluorobenzamide CAS No. 824-75-9

4-Fluorobenzamide

Cat. No. B1200420
M. Wt: 139.13 g/mol
InChI Key: VNDHYTGVCGVETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05550286

Procedure details

70.0 g (0.5 mol) of 4-fluorobenzoic acid, 30.0 g (0.50 mol) of urea and 0.5 g of phosphorous acid are heated in 100 ml of mesitylene with stirring at from 150 to 158° C. for 8 h. After cooling to 25° C. the solid is filtered off with suction and is washed with 50 ml of mesitylene. The filter cake is introduced into 250 ml of water, and the mixture is adjusted to a pH of 12 with aqueous sodium hydroxide solution and subjected to steam distillation. Subsequently the solid is filtered off with suction and dried at 100° C. 50.7 g of 4-fluorobenzamide are obtained having a melting point of from 147° to 150° C. This corresponds to a yield of 72.9% of theory. By acidification of the aqueous mother liquor to a pH of 2, 5.9 g of 4-fluorobenzoic acid (8.4% of theory) are obtained, which can be employed again in a subsequent batch.
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
72.9%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][CH:3]=1.[NH2:11]C(N)=O>C1(C)C=C(C)C=C(C)C=1.P(O)(O)O>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:11])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
FC1=CC=C(C(=O)O)C=C1
Name
Quantity
30 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC(=CC(=C1)C)C)C
Name
Quantity
0.5 g
Type
catalyst
Smiles
P(O)(O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
154 (± 4) °C
Stirring
Type
CUSTOM
Details
with stirring at from 150 to 158° C. for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25° C. the solid
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
WASH
Type
WASH
Details
is washed with 50 ml of mesitylene
ADDITION
Type
ADDITION
Details
The filter cake is introduced into 250 ml of water
DISTILLATION
Type
DISTILLATION
Details
subjected to steam distillation
FILTRATION
Type
FILTRATION
Details
Subsequently the solid is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried at 100° C

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
FC1=CC=C(C(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 50.7 g
YIELD: PERCENTYIELD 72.9%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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